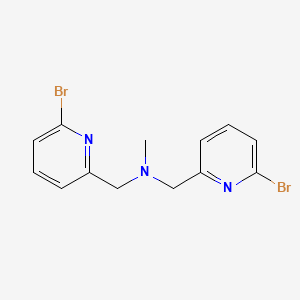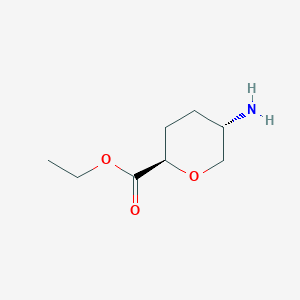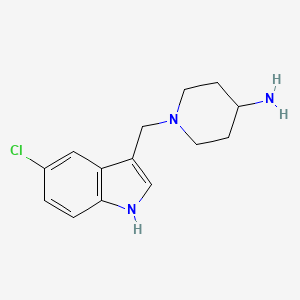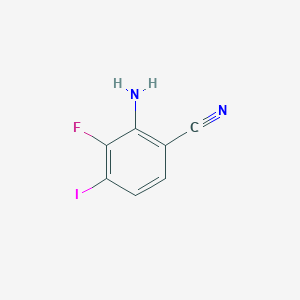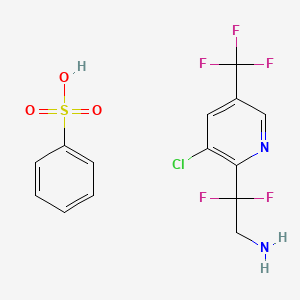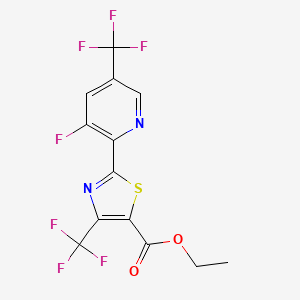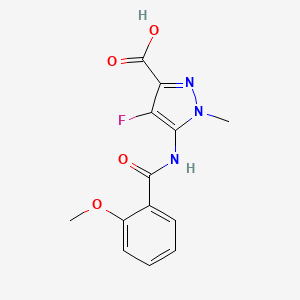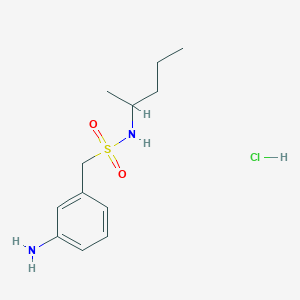
1-(3-aminophenyl)-N-(pentan-2-yl)methanesulfonamide hydrochloride
Übersicht
Beschreibung
1-(3-Aminophenyl)-N-(pentan-2-yl)methanesulfonamide hydrochloride, commonly referred to as APMMSH, is a synthetic compound that has been widely studied for its potential applications in the fields of biochemistry and physiology. The compound is a derivative of the amino acid methionine, and has been studied for its properties as an inhibitor of enzymes and other proteins.
Wissenschaftliche Forschungsanwendungen
Structural Studies and Supramolecular Assembly : A study by Dey et al. (2015) explored the structural characteristics of nimesulidetriazole derivatives, including N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide and others. They investigated the intermolecular interactions and compared them with nimesulide polymorphs, emphasizing the importance of hydrogen bonds and other interactions in forming multidimensional frameworks (Dey et al., 2015).
Synthesis and Antiarrhythmic Activity : Research by Lis et al. (1987) synthesized analogues of a class III antiarrhythmic agent, exploring structure-activity relationships for these compounds. One derivative, N-[4-[1-hydroxy-2-(4,5-dihydro-2-methyl-1H-imidazol-1- yl)ethyl]phenyl]methanesulfonamide hydrochloride, showed promising activity in vitro and in vivo (Lis et al., 1987).
Synthesis of Heteroaromatic Systems : Sakamoto et al. (1988) reported on the synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides, providing a one-step approach to obtaining compounds with various functional groups at specific positions (Sakamoto et al., 1988).
New Synthesis Processes for Pharmaceutical Applications : Tian Shuan (2013) developed a new synthesis process for Dronedarone Hydrochloride, starting from p-aminophenol and involving N-(4-oxocyclohexa-2,5-dien-1-yl)-methanesulfonamide. This process was noted for its practicality and efficiency in industry settings (Tian Shuan, 2013).
Antiviral and Anticancer Activity of Derivatives : A study by Karakuş et al. (2009) synthesized derivatives like 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas. They evaluated their anticancer and antiviral activities, with some compounds showing potential in blocking HIV replication (Karakuş et al., 2009).
Histamine H3 Receptor Antagonists : Tozer et al. (2002) found that ω-(1H-Imidazol-4-yl)alkane-1-sulfonamides, including 5-(1H-imidazol-4-yl)pentane-1-sulfonic acid 4-chlorobenzylamide, were potent histamine H3 receptor antagonists, highlighting their potential in developing new therapeutic agents (Tozer et al., 2002).
Eigenschaften
IUPAC Name |
1-(3-aminophenyl)-N-pentan-2-ylmethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S.ClH/c1-3-5-10(2)14-17(15,16)9-11-6-4-7-12(13)8-11;/h4,6-8,10,14H,3,5,9,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRASOVRWYVFAMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NS(=O)(=O)CC1=CC(=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-aminophenyl)-N-(pentan-2-yl)methanesulfonamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



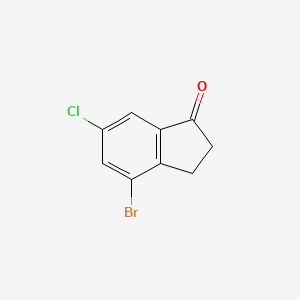
![2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1447968.png)
![Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1447971.png)
